molecular formula C11H14N4O4 B1208182 8-Oxodeoxycoformycin

8-Oxodeoxycoformycin

Cat. No.: B1208182
M. Wt: 266.25 g/mol
InChI Key: PNAAOYLIDNSLKV-NBEYISGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrodeoxycoformycin is a coformycin that is dehydrocoformycin with the hydroxy group at position 2 replaced with a hydrogen. It derives from a dehydrocoformycin.

Scientific Research Applications

Antibacterial Properties

8-Oxodeoxycoformycin, as part of the broader group of compounds related to 8-hydroxyquinoline, has been studied for its potential antibacterial properties. Research has shown that derivatives of 8-hydroxyquinoline exhibit good bioavailability and low toxicity profiles, suggesting their potential as therapeutic agents against various bacterial strains such as E. coli and S. aureus (Rbaa et al., 2019).

Role in DNA Repair and Antibiotic Resistance

The role of 8-oxodeoxyguanine repair systems, closely related to this compound, is crucial in preventing mutations caused by oxidative DNA damage. In particular, Pseudomonas aeruginosa strains deficient in this repair mechanism showed a high frequency of cells resistant to antibiotics like ciprofloxacin (Morero & Argaraña, 2008).

Impact on Oxidative Nucleic Acid Modifications

This compound's impact on oxidative nucleic acid modifications has been observed in the context of antibiotic treatment. A study investigating the effects of various antibiotics on oxidative stress markers in humans found that these drugs can significantly influence oxidative modifications, thereby affecting cellular processes (Larsen et al., 2017).

Antineoplastic Potential

The antineoplastic potential of 2'-deoxycoformycin, a variant of this compound, has been explored in the treatment of advanced lymphoid malignancy and cutaneous T-cell lymphoma. These studies highlight its effectiveness in achieving remissions in certain patients, indicating its potential in cancer therapy (Grever et al., 1983; Grever et al., 1985).

Association with Oxidative Stress in Depression

Research has indicated a link between depression and increased oxidative stress, as evidenced by the rise in markers like 8-OHdG, a compound related to this compound. These findings suggest a potential role of oxidative DNA damage in the pathophysiology of depression (Black et al., 2015).

Role in Immune System Modulation

This compound and related compounds have been studied for their effects on the immune system. For example, the dietary administration of oxytetracycline, a related antibiotic, has shown to influence immune parameters in marine organisms, potentially affecting their overall health and susceptibility to diseases (Guardiola et al., 2012).

Photodynamic Generation of Oxidative DNA Damage

The photodynamic generation of oxidative DNA damage, as observed with compounds like lomefloxacin, provides insight into the mechanisms of DNA damage and repair. This research is closely related to the study of this compound and its impact on nucleic acids (Rosen, 1997).

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydroimidazo[4,5-d][1,3]diazepin-8-one

InChI

InChI=1S/C11H14N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-6,8-9,16-17H,1-3H2,(H,12,13)/t6-,8+,9+/m0/s1

InChI Key

PNAAOYLIDNSLKV-NBEYISGCSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NCC3=O)CO)O

SMILES

C1C(C(OC1N2C=NC3=C2NC=NCC3=O)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NCC3=O)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxodeoxycoformycin
Reactant of Route 2
8-Oxodeoxycoformycin
Reactant of Route 3
8-Oxodeoxycoformycin
Reactant of Route 4
8-Oxodeoxycoformycin
Reactant of Route 5
8-Oxodeoxycoformycin
Reactant of Route 6
8-Oxodeoxycoformycin

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